Cas no 477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-)
![13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- structure](https://it.kuujia.com/scimg/cas/477-60-1x500.png)
477-60-1 structure
Nome del prodotto:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
- Bebeerine
- (1'alpha)-6,6'-dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1'alpha)-
- (13AS,25AS)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)-DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
- CHEBI:11
- TUBOCURARAN-7',12'-DIOL, 6,6'-DIMETHOXY-2,2'-DIMETHYL-, (1'.ALPHA.)-
- D-BEBEERINE
- curin
- NECTANDRINE
- SCHEMBL158943
- BEBEERINE [MI]
- Q27105192
- Chondrodendrine
- SureCN158943
- 477-60-1
- C09352
- 13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL, 2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-, (13AS,25AS)-
- 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
- Pelosine
- UNII-01MDR0WU2J
- 01MDR0WU2J
- (1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
- (+)-Bebeerine
- DTXSID80963907
-
- Inchi: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
- Chiave InChI: NGZXDRGWBULKFA-NSOVKSMOSA-N
- Sorrisi: COC1C=C2C3[C@@H](N(CC2)C)CC2C=CC(O)=C(OC4=C(OC)C=C5C([C@@H](N(CC5)C)CC5C=CC(OC=3C=1O)=CC=5)=C4)C=2
Proprietà calcolate
- Massa esatta: 594.27300
- Massa monoisotopica: 594.272987
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 44
- Conta legami ruotabili: 2
- Complessità: 948
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 83.9
Proprietà sperimentali
- Densità: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 215 ºC
- Punto di ebollizione: 647.35°C (rough estimate)
- Punto di infiammabilità: 381.1±32.9 °C
- Indice di rifrazione: 1.5300 (estimate)
- Solubilità: Insuluble (1.9E-4 g/L) (25 ºC),
- PSA: 83.86000
- LogP: 6.43220
- Pressione di vapore: 0.0±2.3 mmHg at 25°C
- Rotazione specifica: D20 +345.7° (c = 0.4 in 1N HCl)
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 2811
- Istruzioni di sicurezza: H303+H313+H333
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG29180-100mg |
bebeerine |
477-60-1 | 95% | 100mg |
$787.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-5mg |
bebeerine |
477-60-1 | 95% | 5mg |
$284.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-10mg |
bebeerine |
477-60-1 | 95% | 10mg |
$332.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-20mg |
bebeerine |
477-60-1 | 95% | 20mg |
$403.00 | 2024-04-20 | |
A2B Chem LLC | AG29180-50mg |
bebeerine |
477-60-1 | 95% | 50mg |
$574.00 | 2024-04-20 |
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Letteratura correlata
-
2. 795. The cleavage of biscoclaurine alkaloids with sodium in liquid ammonia. Part I. Curine and chondrocurineI. R. C. Bick,P. S. Clezy J. Chem. Soc. 1953 3893
-
3. 137. Curare alkaloids. Part V. Alkaloids of some Chondrodendron species and the origin of radix pareir? brav?Harold King J. Chem. Soc. 1940 737
-
A. J. Everett,L. A. Lowe,S. Wilkinson J. Chem. Soc. D 1970 1020
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
